molecular formula C17H12ClNO B11842215 1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone CAS No. 6332-47-4

1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone

Cat. No.: B11842215
CAS No.: 6332-47-4
M. Wt: 281.7 g/mol
InChI Key: HRRKLNUBJVRUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone typically involves the reaction of 4-chloroaniline with 2-chloroquinoline under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone involves its interaction with various molecular targets. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. In cancer research, it may inhibit specific kinases or receptors involved in cell proliferation and survival .

Comparison with Similar Compounds

1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity.

    Ciprofloxacin: A quinolone antibiotic with broad-spectrum activity.

    Camptothecin: An anticancer agent that inhibits topoisomerase I.

    Nalidixic Acid: An antibacterial agent used to treat urinary tract infections.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

CAS No.

6332-47-4

Molecular Formula

C17H12ClNO

Molecular Weight

281.7 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)quinolin-4-yl]ethanone

InChI

InChI=1S/C17H12ClNO/c1-11(20)15-10-17(12-6-8-13(18)9-7-12)19-16-5-3-2-4-14(15)16/h2-10H,1H3

InChI Key

HRRKLNUBJVRUKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.